![molecular formula C14H19FN2O2 B5809049 ethyl 4-(4-fluorobenzyl)-1-piperazinecarboxylate](/img/structure/B5809049.png)
ethyl 4-(4-fluorobenzyl)-1-piperazinecarboxylate
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Description
Synthesis Analysis
Ethyl 4-(4-fluorobenzyl)-1-piperazinecarboxylate can be synthesized through different chemical reactions. For instance, the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid results in products like 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), demonstrating the versatility of ethyl 4-(4-fluorobenzyl)-1-piperazinecarboxylate in synthesis reactions (Faizi, Ahmad, & Golenya, 2016). Other examples include the Knoevenagel condensation reaction, where ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate is synthesized, showcasing the compound's role in forming structurally complex molecules with antimicrobial activities (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of ethyl 4-(4-fluorobenzyl)-1-piperazinecarboxylate derivatives has been extensively studied. The crystal structure analysis reveals that molecules like EPBA have two independent molecules in the unit with similar conformations, where the piperazine ring adopts a chair conformation (Faizi, Ahmad, & Golenya, 2016). These analyses are crucial for understanding the chemical behavior and potential applications of the compound.
Chemical Reactions and Properties
Ethyl 4-(4-fluorobenzyl)-1-piperazinecarboxylate undergoes various chemical reactions, forming new compounds with different properties. For example, its use in the synthesis of radioligands for imaging studies shows the compound's versatility in chemical transformations (Lu et al., 2005). These reactions highlight the compound's chemical reactivity and its potential in pharmacological research.
Physical Properties Analysis
The physical properties of ethyl 4-(4-fluorobenzyl)-1-piperazinecarboxylate derivatives, such as solubility, melting point, and crystal structure, are essential for their application in various fields. The detailed crystallographic analysis provides insights into the compound's physical characteristics and how they might affect its chemical behavior and interaction with other substances (Faizi, Ahmad, & Golenya, 2016).
Chemical Properties Analysis
The chemical properties of ethyl 4-(4-fluorobenzyl)-1-piperazinecarboxylate, such as reactivity with various reagents, stability under different conditions, and its role as a precursor in synthesis reactions, are critical for its application in medicinal chemistry and other scientific fields. Understanding these properties is crucial for designing new compounds with desired biological or chemical activities (Kumar et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies . It’s possible that it interacts with its targets in a similar manner to other structurally related compounds, potentially leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to downstream effects on cellular function .
Result of Action
Based on the effects of similar compounds, it could potentially influence a variety of cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
ethyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-2-19-14(18)17-9-7-16(8-10-17)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWHPHSPIGFUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5432181 |
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